molecular formula C19H16N4O7S2 B322226 2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide

2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B322226
M. Wt: 476.5 g/mol
InChI Key: MFQLOQXATAGXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C19H16N4O7S2 and a molecular weight of 476.5 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzamide derivative followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The process may include steps such as crystallization and purification to achieve the desired quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce various oxidized forms of the compound.

Scientific Research Applications

2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The nitro and sulfamoyl groups play crucial roles in its reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide: Similar in structure but with a chlorine atom instead of a nitro group.

    4-nitro-N-(4-sulfamoylphenyl)benzamide: Lacks the additional sulfamoyl group present in the target compound.

Uniqueness

2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C19H16N4O7S2

Molecular Weight

476.5 g/mol

IUPAC Name

2-nitro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H16N4O7S2/c20-31(27,28)15-9-7-14(8-10-15)22-32(29,30)16-11-5-13(6-12-16)21-19(24)17-3-1-2-4-18(17)23(25)26/h1-12,22H,(H,21,24)(H2,20,27,28)

InChI Key

MFQLOQXATAGXBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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